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molecular formula C3H7ClO3S B8756459 3-chloropropane-1-sulfonic Acid CAS No. 56984-95-3

3-chloropropane-1-sulfonic Acid

Cat. No. B8756459
M. Wt: 158.60 g/mol
InChI Key: CEPMBESUVXXFST-UHFFFAOYSA-N
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Patent
US04170547

Procedure details

To a solution of 24 g of chloride of 3-chloropropanesulfonic acid in 150 ml ethyl ether is added drop-by-drop a solution of 12 g ethylamine and 10 ml ethyl ether. The addition of the ethylamine solution is carried out under stirring and with cooling with the aid of an ice bath. After addition of the solution, the stirring is continued for 1 hour. A white precipitate of ethylamine chlorhydrate forms, which is removed by filtration upon fritted glass. Ethyl ether is removed by evaporation under reduced pressure and, to the residue obtained, is added a mixture of 4.8 g soda pellets, 400 ml ethanol and 12.5 g triethylamine. The mixture is subjected to reflux for 2 hours. After cooling, the solvent is evaporated and the residue is distilled under vacuum. There is obtained 14.2 g (yield: 70%) of N-ethylpropanesultam (boiling point under 0.1 torr: 88° C.).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].Cl[CH2:3][CH2:4][CH2:5][S:6]([OH:9])(=O)=[O:7].[CH2:10]([NH2:12])[CH3:11].C(O)C>C(OCC)C.C(N(CC)CC)C>[CH2:10]([N:12]1[CH2:3][CH2:4][CH2:5][S:6]1(=[O:9])=[O:7])[CH3:11]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCS(=O)(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
C(C)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
12.5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with the aid of an ice bath
ADDITION
Type
ADDITION
Details
After addition of the solution
CUSTOM
Type
CUSTOM
Details
A white precipitate of ethylamine chlorhydrate forms, which is removed by filtration upon fritted glass
CUSTOM
Type
CUSTOM
Details
Ethyl ether is removed by evaporation under reduced pressure and, to the residue
CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1S(=O)(=O)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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